3-(3-(Trifluoromethyl)phenoxy)propanoic acid
Overview
Description
3-(3-(Trifluoromethyl)phenoxy)propanoic acid is an organic compound that features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety
Preparation Methods
The synthesis of 3-(3-(Trifluoromethyl)phenoxy)propanoic acid typically involves the reaction of 3-(trifluoromethyl)phenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, leading to the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(3-(Trifluoromethyl)phenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the phenoxy ring. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitro groups. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-(Trifluoromethyl)phenoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are known for their stability and bioactivity.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants.
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)phenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of biological pathways. For example, in the context of herbicides, the compound may inhibit key enzymes involved in fatty acid synthesis, leading to the disruption of plant growth and development.
Comparison with Similar Compounds
3-(3-(Trifluoromethyl)phenoxy)propanoic acid can be compared with other similar compounds, such as:
Fluazifop: A selective herbicide that also contains a trifluoromethyl group and a phenoxypropanoic acid moiety.
Haloxyfop: Another herbicide with a similar structure, known for its effectiveness against grass weeds.
The uniqueness of this compound lies in its specific trifluoromethyl substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15/h1-3,6H,4-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGAEHHONPRIHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553206 | |
Record name | 3-[3-(Trifluoromethyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111140-93-3 | |
Record name | 3-[3-(Trifluoromethyl)phenoxy]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111140-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(Trifluoromethyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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